molecular formula C24H21N3O4S2 B4000686 isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4000686
M. Wt: 479.6 g/mol
InChI Key: CJHUMFNBWGDFSM-ZZEZOPTASA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. Its structure includes:

  • Methyl substituent at position 7, influencing steric and electronic properties.
  • Thienyl group at position 5, introducing sulfur-based heteroaromaticity, which may modulate electronic interactions compared to phenyl or furyl analogs .

The stereochemistry (2Z) is critical for intramolecular interactions, as evidenced by crystallographic studies of related compounds showing puckered pyrimidine rings (flattened boat conformation) . The compound’s synthesis likely involves condensation of a thiouracil precursor with chloroacetic acid and aldehydes under acidic conditions, a method validated for analogous thiazolopyrimidines .

Properties

IUPAC Name

propan-2-yl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-12(2)31-23(30)17-13(3)25-24-27(19(17)16-10-7-11-32-16)22(29)20(33-24)18-14-8-5-6-9-15(14)26(4)21(18)28/h5-12,19H,1-4H3/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHUMFNBWGDFSM-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, and thiol-substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

Isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Positions) Functional Groups Melting Point (°C) Yield (%) Molecular Formula Reference
Target Compound 2: Indolylidene; 5: Thienyl; 6: Isopropyl ester Ester, Indole, Thiophene Not reported Not reported C₂₄H₂₀N₄O₄S₂
Compound 11a 2: 2,4,6-Trimethylbenzylidene; 5: 5-Methylfuryl; 6: Nitrile Nitrile, Benzylidene, Furan 243–246 68 C₂₀H₁₀N₄O₃S
Compound 11b 2: 4-Cyanobenzylidene; 5: 5-Methylfuryl; 6: Nitrile Nitrile, Benzylidene, Furan 213–215 68 C₂₂H₁₇N₃O₃S
Compound in 2: 2,4,6-Trimethoxybenzylidene; 5: Phenyl; 6: Ethyl ester Ester, Benzylidene, Methoxy 427–428 78 C₂₉H₂₉N₃O₇S

Key Observations :

  • Substituent Effects on Melting Points: Benzylidene derivatives with electron-withdrawing groups (e.g., 4-cyano in 11b ) exhibit lower melting points (213–215°C) compared to electron-donating trimethoxy analogs (427–428°C) , suggesting weaker crystal packing in polar nitrile-containing structures.
  • Yield Trends : Higher yields (78%) are achieved with ethyl ester derivatives versus nitrile analogs (68% for 11a/b ), possibly due to steric or solubility advantages of ester groups during crystallization.

Spectroscopic and Crystallographic Comparisons

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) Notable NMR Shifts (δ, ppm) MS (m/z)
Target Compound Not reported
11a 2219 (C≡N), 1718 (C=O) 7.94 (=CH, s); 2.37 (3×CH₃, s) 386 (M⁺)
11b 2209 (C≡N), 1719 (C=O) 8.01 (=CH, s); 7.41 (ArH, d) 403 (M⁺)
Compound in 1700–1689 (C=O) 2.5 (CH₃, s); 3.3 (OCH₃, s)

Key Observations :

  • Nitrile vs. Ester IR Signatures : Nitrile stretches (2209–2219 cm⁻¹) in 11a/b are absent in the ethyl ester analog , replaced by strong carbonyl signals (1700 cm⁻¹).
  • Crystallography : The fused thiazolopyrimidine ring in forms an 80.94° dihedral angle with the benzylidene group, a feature likely shared by the target compound due to steric demands of the indolylidene substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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